4-Methoxythiophene-2-carbonyl chloride
Overview
Description
4-Methoxythiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxythiophene-2-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 4-methoxythiophene-2-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction typically proceeds as follows:
4-Methoxythiophene-2-carboxylic acid+SOCl2→4-Methoxythiophene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxythiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to 4-methoxythiophene-2-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 4-methoxythiophene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (R-NH2) or alcohols (R-OH) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aldehydes: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
Scientific Research Applications
4-Methoxythiophene-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-methoxythiophene-2-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, it acts as an acylating agent, transferring the acyl group to nucleophiles .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophene-2-carbonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
Thiophene-2-carbonyl chloride: Lacks the methoxy group, making it less reactive in certain reactions.
4-Chlorothiophene-2-carbonyl chloride: Contains a chlorine atom, which can influence its reactivity and applications.
Uniqueness
4-Methoxythiophene-2-carbonyl chloride is unique due to the presence of the methoxy group, which can enhance its reactivity and solubility in organic solvents. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Biological Activity
4-Methoxythiophene-2-carbonyl chloride is a compound that belongs to the thiophene family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the reaction of thiophene derivatives with acyl chlorides or oxalyl chloride. The general synthesis pathway includes:
- Starting Material : Thiophene or its derivatives.
- Reagents : Oxalyl chloride or phosgene in the presence of Lewis acids like aluminum chloride.
- Reaction Conditions : Elevated temperatures and subsequent hydrolysis to yield the desired carbonyl chloride.
This compound exhibits a methoxy group at the 4-position, which may enhance its lipophilicity and biological activity compared to other thiophene derivatives.
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess comparable activity .
Anti-inflammatory Effects
Thiophenes are recognized for their anti-inflammatory properties. Preliminary research indicates that derivatives of thiophene can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro. This suggests that this compound could be explored for its anti-inflammatory potential in various disease models .
Anticancer Properties
The anticancer activity of thiophene derivatives has been documented in several studies. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the thiophene ring significantly enhanced antimicrobial potency, suggesting that this compound could be an effective candidate for further development .
- Anti-inflammatory Mechanism : Research investigating the anti-inflammatory effects of thiophene derivatives revealed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This mechanism highlights the potential therapeutic application of this compound in inflammatory diseases .
- Anticancer Activity : In a study focusing on cancer cell lines, several thiophene derivatives were tested for their ability to induce apoptosis. The findings suggested that modifications at the carbonyl position could enhance cytotoxic effects against specific cancer types, indicating a promising avenue for this compound as a lead compound in cancer therapy .
Data Tables
Properties
IUPAC Name |
4-methoxythiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERVICHTBYEZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563366 | |
Record name | 4-Methoxythiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128995-59-5 | |
Record name | 4-Methoxythiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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